N-methyl-1,4-dihydronicotinamide

Description

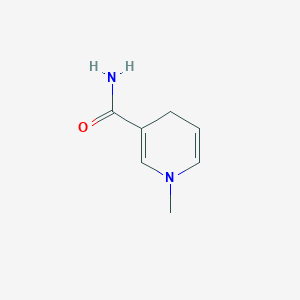

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOERLBZJYLYWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170318 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17750-23-1 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Electron and Hydride Transfer in 1 Methyl 1,4 Dihydronicotinamide Reactions

Fundamental Principles of Hydride Transfer in Dihydronicotinamide Systems

Hydride transfer is a cornerstone of the reactivity of dihydronicotinamide systems like NADH and its analogs. In enzymatic and biomimetic reactions, these molecules act as hydride donors, transferring a hydride ion (H⁻) from the C4 position of the dihydronicotinamide ring to an acceptor molecule, such as a carbonyl substrate. researchgate.netnih.gov This process is essential for the function of oxidoreductase enzymes, which catalyze a vast array of metabolic reactions. nih.govrsc.org

The transfer is stereospecific, with enzymes classified as either A-type (pro-R specific) or B-type (pro-S specific), depending on which of the two diastereotopic hydrogens at the C4 position of NADH is transferred. researchgate.net The efficiency and favorability of this transfer are influenced by both thermodynamic and kinetic factors. For instance, studies comparing 1,4-dihydropyridine (B1200194) isomers with their 1,2-dihydro counterparts show that while hydride transfer from the 1,2-isomer can be thermodynamically more favorable, it is often kinetically much slower. nih.gov This highlights that the 1,4-dihydropyridine structure is kinetically primed for hydride donation, and the resulting pyridinium (B92312) ion can be readily recycled back to the 1,4-dihydro form, creating a favorable hydride-transfer cycle. nih.gov The rate-limiting step in many catalyzed reactions involving hydride transfer is often the transfer itself, which can be influenced by factors such as the presence of Lewis acids or the solvent environment. digitellinc.com

Single Electron Transfer (SET) Pathways and Radical Cation Intermediates

The existence of these radical cation intermediates has been confirmed experimentally. In acid-promoted reactions of NADH analogs with non-heme oxoiron(IV) complexes, the resulting radical cations have been detected using electron spin resonance (ESR) spectroscopy and UV-vis spectrophotometry. nih.govewha.ac.kr This provides direct evidence that what appears to be a hydride transfer can, in fact, be a sequential process initiated by electron transfer. nih.gov The SET pathway is particularly significant in polar media, where the charged intermediates are stabilized. rsc.orgrsc.org For instance, in the reaction of MNAH with the highly reactive hydroxyl radical (HO•) in polar solvents, the SET mechanism is a viable pathway. rsc.orgrsc.org However, for less reactive radicals or in nonpolar environments, other mechanisms may dominate. rsc.org

Formal Hydrogen Transfer (FHT) Mechanisms

Formal Hydrogen Transfer (FHT) represents another key mechanistic pathway for 1-methyl-1,4-dihydronicotinamide. In this mechanism, a hydrogen atom is transferred directly from the C4 position of the MNAH ring to a radical species. rsc.orgnih.gov This pathway is distinct from a concerted hydride transfer and is particularly characteristic of MNAH's activity as a radical scavenger.

Quantum chemical calculations have shown that the FHT mechanism, specifically the abstraction of the C4-H hydrogen, is the predominant pathway in the reaction of MNAH with the hydroperoxyl radical (HOO•). rsc.orgrsc.org Thermodynamic analyses reveal that this reaction is spontaneous and is the most thermodynamically preferred pathway compared to SET or other hydrogen abstraction sites on the molecule. rsc.org In the gas phase, the reaction between MNAH and the hydroxyl radical (HO•) also proceeds significantly via FHT from the C4 position, although other pathways like radical adduct formation (RAF) also contribute due to the high reactivity of the hydroxyl radical. rsc.orgrsc.org

Table 1: Thermodynamic Data for MNAH Reactions in the Gas Phase This table presents the calculated Gibbs free energy changes (ΔG°) for different reaction mechanisms between MNAH and hydroxyl (HO•) or hydroperoxyl (HOO•) radicals.

| Reaction Mechanism | Radical | ΔG° (kcal/mol) | Thermodynamic Feasibility |

| Formal Hydrogen Transfer (FHT) | HO• | -45.8 | Most Favorable |

| HOO• | -14.6 | Favorable | |

| Single Electron Transfer (SET) | HO• | 139.6 | Not Favorable |

| HOO• | 144.3 | Not Favorable |

Data sourced from theoretical calculations. rsc.org

Sequential Electron Transfer Proton Transfer (SETPT) and Sequential Proton Loss Electron Transfer (SPLET)

The reactivity of MNAH can also be described by more complex, multi-step pathways such as Sequential Electron Transfer Proton Transfer (SETPT) and Sequential Proton Loss Electron Transfer (SPLET).

The SPLET mechanism is generally a principal antioxidant pathway for nitrogenous compounds in aqueous solutions. rsc.org It involves the initial deprotonation of the antioxidant to form an anion, followed by electron transfer from this anion to the radical species. researchgate.netnih.gov However, for MNAH, this pathway is not considered significant in physiological aqueous solutions. The calculated pKa of MNAH is extremely low (-1.45), meaning it exists almost exclusively in its neutral form at physiological pH. rsc.org Therefore, the initial proton loss required for the SPLET mechanism is not a favorable step.

Solvent Effects on Reaction Mechanisms and Kinetics of 1-Methyl-1,4-dihydronicotinamide Reactions

The solvent environment plays a critical role in dictating both the rate and the predominant mechanism of reactions involving 1-methyl-1,4-dihydronicotinamide. rsc.org Solvents influence reactions by differentially solvating the reactants, transition states, and intermediates. wikipedia.orgchemrxiv.org A change in solvent polarity can shift the reaction pathway from, for example, a direct hydrogen transfer to a pathway involving charged intermediates like SET. rsc.orgrsc.org

In the case of MNAH, the effect of the solvent is clearly demonstrated in its radical scavenging activity. The reaction with the hydroxyl radical (HO•) can proceed via SET in polar media, where the resulting charged species are stabilized. rsc.orgrsc.org In contrast, in nonpolar environments, FHT and radical adduct formation (RAF) are the more dominant mechanisms for this reaction. rsc.org

| Radical | Solvent (Environment) | koverall (M⁻¹ s⁻¹) |

| HO• | Pentyl Ethanoate (Lipid) | 1.69 x 10¹⁰ |

| HO• | Water (Aqueous) | 2.77 x 10¹⁰ |

| HOO• | Pentyl Ethanoate (Lipid) | 2.00 x 10⁴ |

| HOO• | Water (Aqueous) | 2.44 x 10⁶ |

Data sourced from theoretical calculations. rsc.org

Radical Scavenging Activity of 1 Methyl 1,4 Dihydronicotinamide

Antiradical Potential against Reactive Oxygen Species (ROS)

MNAH exhibits notable antiradical potential against physiologically relevant ROS. rsc.org Reactive oxygen species are a group of highly reactive chemical molecules derived from oxygen. nih.gov While essential in small amounts for certain biological processes, an overabundance can lead to oxidative stress, a condition implicated in various diseases. nih.gov The primary ROS of interest in the context of MNAH's scavenging activity are the hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. rsc.org The hydroxyl radical is particularly aggressive and can inflict significant damage on vital cellular components like DNA and proteins. nih.govnih.gov The hydroperoxyl radical, while less reactive, is still a key player in oxidative processes. rsc.org MNAH's ability to neutralize these radicals underscores its potential as a protective agent against oxidative damage. rsc.orgresearchgate.net

Reaction Kinetics with Hydroxyl (HO•) and Hydroperoxyl (HOO•) Radicals

The effectiveness of an antioxidant is largely determined by the speed at which it can neutralize free radicals. The reaction kinetics of MNAH with both hydroxyl and hydroperoxyl radicals have been the subject of theoretical studies to quantify this efficiency.

Determination of Overall Rate Constants in Different Media

In contrast, the reaction with the hydroperoxyl radical, while still efficient, is not diffusion-limited and shows a greater dependence on the surrounding medium. rsc.org

| Radical | Medium | Overall Rate Constant (koverall) (M-1s-1) |

| HO• | Lipid | 1.69 x 1010 |

| HO• | Aqueous | 2.77 x 1010 |

| HOO• | Lipid | 2.00 x 104 |

| HOO• | Aqueous | 2.44 x 106 |

| HOO• | Aqueous (pH 5.6) | 3.84 x 105 |

This table presents theoretical data obtained through quantum chemical calculations. rsc.orgnih.gov

Influence of Physiological Environments (Aqueous and Lipid Media) on Radical Scavenging

The environment in which a radical scavenging reaction occurs plays a crucial role in its kinetics and mechanism. rsc.org In biological systems, both aqueous (water-based) and lipid (fat-based) environments are prevalent.

Elucidation of Mechanistic Pathways of Radical Scavenging: Hydrogen Abstraction, Radical Adduct Formation

The neutralization of free radicals by MNAH can occur through several mechanistic pathways. The dominant mechanism is largely dependent on the specific radical being scavenged and the surrounding environment. rsc.orgnih.gov

The primary mechanisms involved are:

Formal Hydrogen Transfer (FHT): This involves the direct transfer of a hydrogen atom from the antioxidant to the radical.

Radical Adduct Formation (RAF): In this pathway, the radical adds to the antioxidant molecule, forming a new, more stable radical.

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the radical.

In the case of the highly reactive hydroxyl radical (HO•) , multiple pathways are at play. In a nonpolar (lipid-like) environment, the scavenging activity is primarily a combination of Formal Hydrogen Transfer (FHT) from the C4 and C7 positions of the MNAH molecule (contributing 31.9%) and Radical Adduct Formation (RAF) (contributing 68.0%). nih.gov In a polar (aqueous) environment, the mechanism becomes even more complex, involving a mix of FHT (32.9%), SET (26.7%), and RAF (40.4%). nih.gov

For the less reactive hydroperoxyl radical (HOO•) , the mechanism is much more specific. The scavenging activity is overwhelmingly dominated by the Formal Hydrogen Transfer (FHT) of a hydrogen atom from the C4 position of the MNAH molecule, accounting for 100% of the reaction. nih.govrsc.org This high specificity is attributed to the weaker C4-H bond in the dihydronicotinamide structure. nih.gov

Comparative Analysis of 1-Methyl-1,4-dihydronicotinamide with Established Antioxidants

To contextualize the antioxidant potential of MNAH, it is useful to compare its radical scavenging capabilities with those of well-known antioxidants. rsc.org

In a nonpolar (lipid) environment , the hydroperoxyl radical scavenging activity of MNAH surpasses that of trans-resveratrol and ascorbic acid. rsc.orgnih.govresearchgate.net However, it is less effective than Trolox in this medium. nih.gov

Conversely, in a polar (aqueous) physiological environment , MNAH's activity against the hydroperoxyl radical is notably superior to that of Trolox. rsc.orgnih.govresearchgate.net However, in this environment, it is less potent than ascorbic acid and trans-resveratrol. nih.gov

This comparative analysis highlights that the relative effectiveness of an antioxidant is highly dependent on the specific environment in which it is acting.

Below is a data table comparing the HOO• radical scavenging activity of MNAH with other antioxidants.

| Antioxidant | Medium | Relative Activity vs. MNAH |

| trans-Resveratrol | Lipid | MNAH is ~1.5 times more active |

| Ascorbic Acid | Lipid | MNAH is ~3.5 times more active |

| Trolox | Lipid | MNAH is ~5.0 times less active |

| Trolox | Aqueous | MNAH is ~18.5 times more active |

This table is based on theoretical calculations of reaction rate constants. nih.gov

Acid-Base Equilibria and Deprotonation in the Context of Radical Scavenging Efficacy

The acid-base properties of a molecule can significantly influence its antioxidant activity, particularly in aqueous solutions. nih.gov The deprotonation of an antioxidant can alter its electron-donating capacity and, consequently, its ability to scavenge radicals.

For nitrogen-containing compounds in aqueous solutions, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is often a key pathway for antioxidant action. nih.gov This process is facilitated by the initial deprotonation of the molecule. Theoretical studies have been conducted to evaluate the deprotonation equilibria of MNAH. nih.gov The pKa value, which indicates the acidity of a compound, was determined for MNAH in an aqueous solution to be -1.45 for the N1-H position. nih.govrsc.org This very low pKa value suggests that under typical physiological pH conditions, MNAH is unlikely to deprotonate at this position, and therefore, the SPLET mechanism may not be the primary pathway for its radical scavenging activity in most biological contexts.

1 Methyl 1,4 Dihydronicotinamide As a Biomimetic Cofactor in Enzymatic Systems

Modeling NADH-Dependent Oxidoreductase Reactions Utilizing 1-Methyl-1,4-dihydronicotinamide

1-Methyl-1,4-dihydronicotinamide (MNAH) serves as a valuable model compound for nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), the primary reductant in a multitude of biological reactions. rsc.orgacs.org Its structural similarity to the active dihydronicotinamide moiety of NADH allows it to mimic the behavior of the natural coenzyme in enzymatic and chemical systems. rsc.orgacs.org MNAH is frequently employed in studies to elucidate the mechanisms of NADH-dependent oxidoreductase reactions due to its simpler structure, which facilitates easier analysis while retaining the core reductive capabilities.

The utility of MNAH as an NADH model extends to its application in promoting chemical transformations that are analogous to biological processes. For instance, photoexcited MNAH has been shown to induce the reductive decarboxylation of redox-active esters to generate alkyl radicals, a key step in certain coupling reactions. acs.org This reactivity, achieved under blue light illumination without the need for additional photocatalysts, highlights the intrinsic reductive power of the dihydronicotinamide core. acs.org

In these model systems, the efficiency of the reaction is highly dependent on the nature of the dihydronicotinamide derivative. acs.org Studies have demonstrated that the dihydronicotinamide moiety is crucial for high reactivity, and the substituent at the heterocyclic nitrogen also plays a significant role. acs.org While other dihydropyridines can promote similar reactions, they are often slower and less efficient than the more biocompatible dihydronicotinamides like MNAH. acs.org The ability of MNAH to facilitate these reactions, even in aqueous environments, underscores its relevance as a biomimetic of NADH in studying and engineering novel biocatalytic processes. acs.org

Interactions with Flavoenzymes and Flavin Reduction Kinetics

MNAH, as an NADH analog, actively participates in reactions with flavoenzymes, which are critical for a wide range of biological redox processes. The interaction between MNAH and the flavin prosthetic group of these enzymes is fundamental to understanding the mechanism of flavin reduction.

Charge Transfer Complex Formation and Dihydronicotinamide Dehydrogenation

The reaction between MNAH and flavin analogs is characterized by the formation of an intermolecular charge-transfer complex. nih.gov This complex exhibits a distinct long-wave optical absorption, the energy of which is inversely proportional to the oxidation-reduction potential of the flavin, a hallmark of charge-transfer interactions. nih.gov The formation of this complex is a critical intermediate step in the flavin-dependent dehydrogenation of dihydronicotinamide. nih.gov

The stability of this complex is primarily influenced by steric factors rather than electronic properties. nih.gov For instance, flavin analogs with a wide range of oxidation-reduction potentials show only minor variations in their dissociation constants (Kd). nih.gov However, the introduction of bulky substituents that obstruct the flavin plane can decrease the stability of the complex by more than an order of magnitude. nih.gov

The kinetics of the subsequent dehydrogenation reaction, where a hydride is transferred from the dihydronicotinamide to the flavin, are directly influenced by the difference in the oxidation-reduction potentials of the two molecules. nih.gov The rate-limiting step in this process is the conversion of the charge-transfer complex into the final products. nih.gov Studies have shown that the dihydronicotinamide reacts preferentially with the oxidized form of flavin over the flavin radical, indicating that the "hydride" transfer mechanism is more favorable than a single-electron transfer to the flavin radical. nih.gov

Applications of 1-Methyl-1,4-dihydronicotinamide in Biocatalytic Processes

The ability of MNAH to act as an effective NADH mimic has led to its use in various biocatalytic applications. One significant area is in enzymatic biofuel cells, where the regeneration of cofactors is a major challenge. nih.gov While not MNAH itself, the closely related nicotinamide mononucleotide (NMN+), which is the oxidized form of the core of MNAH, has been used with engineered enzymes to improve the performance of these systems by addressing limitations in cofactor diffusion and regeneration. nih.gov

Furthermore, the principles derived from studying MNAH and other NADH analogs are being applied to develop novel photochemical reactions catalyzed by flavoenzymes. acs.org For example, in certain ene-reductases, visible light photoexcitation of the flavin mononucleotide (FMN) in a complex with a nonreactive nicotinamide coenzyme analog leads to a one-electron transfer from the nicotinamide to the FMN. acs.org This generates a nicotinamide cation radical and an FMN semiquinone, demonstrating a light-driven catalytic cycle that can be harnessed for non-natural chemical transformations. acs.org

Modulation of Enzyme Activity: Case Study with Human Serine Racemase

Human serine racemase (hSR) is a key enzyme in the central nervous system, responsible for synthesizing D-serine, an essential co-agonist of NMDA receptors. nih.govnih.govnih.gov The activity of hSR is subject to allosteric regulation, and MNAH has been identified as a modulator of this enzyme. nih.govbertin-bioreagent.comcaymanchem.com

Allosteric Binding and Inhibition Mechanisms of Human Serine Racemase by 1-Methyl-1,4-dihydronicotinamide

MNAH inhibits the β-elimination activity of human serine racemase with an IC50 value of 177 μM. bertin-bioreagent.comcaymanchem.com This inhibition is achieved through binding to an allosteric and hydrophobic site on the enzyme. nih.govbertin-bioreagent.comcaymanchem.com This finding is part of a broader observation that NADH and its derivatives can allosterically modulate hSR. nih.gov

The inhibitory effect of these reduced nicotinamide derivatives is primarily attributed to the N-substituted 1,4-dihydronicotinamide ring. nih.gov Docking simulations suggest that these derivatives, including MNAH, bind at the interface between the enzyme's dimers. nih.gov Specifically, the dihydronicotinamide ring is positioned in an unoccupied site adjacent to the known ATP-binding site. nih.gov

The binding of NADH, and by extension MNAH, interferes with the allosteric activation of hSR by ATP. nih.gov In the presence of saturating concentrations of NADH, the binding affinity of ATP is reduced by half, and the cooperative nature of ATP binding is lost, suggesting a competitive interaction at the allosteric site. nih.gov Furthermore, NADH can also inhibit the basal activity of hSR even in the absence of ATP, indicating an additional, ATP-independent mechanism of inhibition. nih.gov The discovery of this novel allosteric site opens up possibilities for designing specific and high-affinity inhibitors of serine racemase for therapeutic purposes. nih.gov

Interactive Data Table: Inhibition of Human Serine Racemase

| Compound | Inhibition Type | IC50 (μM) | Binding Site |

|---|---|---|---|

| 1-Methyl-1,4-dihydronicotinamide | Allosteric | 177 bertin-bioreagent.comcaymanchem.com | Hydrophobic site at the dimeric interface nih.govbertin-bioreagent.comcaymanchem.com |

| NADH | Partial | 246 ± 63 nih.gov | Interdimeric interface, next to ATP-binding site nih.gov |

Regioselectivity in Flavoenzyme-Catalyzed Aromatic Hydroxylation with Coenzyme Biomimetics

Flavoenzymes are also involved in crucial aromatic hydroxylation reactions. The regioselectivity of these reactions, which determines the position of hydroxylation on the aromatic ring, can be influenced by the nature of the coenzyme used. While direct studies on the influence of MNAH on the regioselectivity of flavoenzyme-catalyzed aromatic hydroxylation are not extensively detailed in the provided context, the principles of its interaction with flavoenzymes are relevant.

The formation of the charge-transfer complex between the dihydronicotinamide cofactor and the flavin is a key step that precedes the chemical transformation. nih.gov The geometry and electronic structure of this complex can dictate the orientation of the substrate within the active site, thereby influencing the regioselectivity of the hydroxylation. The use of biomimetic cofactors like MNAH allows for systematic modifications of the coenzyme structure, which in turn can be used to probe and potentially control the regioselectivity of these enzymatic reactions. By altering the steric and electronic properties of the dihydronicotinamide analog, it may be possible to fine-tune the interactions within the enzyme's active site to favor hydroxylation at a specific position on an aromatic substrate.

Development of Cofactor Regeneration Systems Utilizing 1-Methyl-1,4-dihydronicotinamide

The practical application of biomimetic cofactors like 1-Methyl-1,4-dihydronicotinamide (MNAH) in large-scale enzymatic reactions is often hindered by the high cost and stoichiometric consumption of these molecules. To overcome this limitation, the development of efficient in situ regeneration systems is crucial. These systems recycle the oxidized form of the cofactor back to its reduced, active state, allowing for the use of catalytic amounts of the biomimetic cofactor. Research has focused on various strategies, primarily enzymatic methods, to achieve this goal.

An important area of research is the engineering of enzymes to create efficient regeneration systems for synthetic cofactors. tum.deacs.org While natural nicotinamide cofactors like NAD(P)H are essential for many redox enzymes, their cost and instability can be prohibitive for industrial applications. acs.org MNAH and other nicotinamide cofactor biomimetics (NCBs) offer cheaper and more stable alternatives. acs.org However, a significant challenge has been the lack of efficient methods to recycle these artificial hydride carriers. acs.org

One successful approach involves the use of engineered dehydrogenases. For instance, glucose dehydrogenase from the thermophilic archaeon Sulfolobus solfataricus (SsGDH) has been engineered to efficiently reduce nicotinamide biomimetics. While the wild-type enzyme shows low activity with these synthetic cofactors, researchers have developed mutants with significantly enhanced performance. tum.de A double mutant, SsGDH Ile192Thr/Val306Ile, demonstrated a tenfold increase in activity with certain biomimetic cofactors compared to the wild-type enzyme. tum.de This engineered enzyme was successfully coupled with an enoate reductase from Thermus scotoductus to create the first enzyme-coupled regeneration process for a biomimetic cofactor that lacks the ribonucleotide moiety, achieving full conversion of the substrate. tum.de

Another innovative strategy employs a deazaflavin-mediated recycling system. acs.org This system leverages the low redox potential of cofactor F420, which is close to that of many NCBs. acs.org Enzymes that naturally use F420, such as F420:NADPH oxidoreductases, can be adapted to regenerate reduced NCBs. acs.org Researchers have developed a toolbox of thermostable F420-dependent glucose-6-phosphate dehydrogenase (FGD) variants from Thermobifida fusca that can effectively recycle various NCBs, including derivatives of MNAH like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). acs.org In this system, glucose-6-phosphate serves as the ultimate electron donor, and an F420 biomimetic acts as the electron mediator to regenerate the active NCB. acs.org This method has proven to be a highly effective recycling system for certain nicotinamide biomimetics. acs.org

The table below summarizes key findings from studies on enzymatic regeneration systems for nicotinamide cofactor biomimetics.

| Regeneration System | Enzyme(s) | Biomimetic Cofactor | Electron Donor | Substrate (Coupled Reaction) | Key Finding |

| Engineered Dehydrogenase | Engineered Sulfolobus solfataricus Glucose Dehydrogenase (SsGDH Ile192Thr/Val306Ile); Thermus scotoductus Enoate Reductase | 1-phenethyl-1,4-dihydropyridine-3-carboxamide | Glucose | 2-methylbut-2-enal (10 mM) | Full conversion of the substrate was achieved, demonstrating the first enzyme-coupled regeneration for this class of biomimetic cofactor. tum.de |

| Deazaflavin-Mediated System | F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD) variants from Thermobifida fusca | 1-Benzyl-1,4-dihydropyridine-3-carboxamide (BAP+) | Glucose-6-phosphate | Ketoisophorone (10 mM) | Complete conversion of the substrate was achieved within 16 hours using an F420 biomimetic as an electron mediator. acs.org |

These developments highlight the progress in creating sustainable and cost-effective enzymatic processes by employing regeneration systems for MNAH and related nicotinamide cofactor biomimetics. Such systems are essential for the broader industrial adoption of these synthetic molecules in biocatalysis.

Computational and Theoretical Studies on 1 Methyl 1,4 Dihydronicotinamide Reactivity

Application of Quantum Chemical Calculation Methodologies to 1-Methyl-1,4-dihydronicotinamide

Quantum chemical calculations have proven to be invaluable in understanding the reactivity of 1-Methyl-1,4-dihydronicotinamide (MNAH), a key model compound for the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme. rsc.orgnih.gov Methodologies such as Density Functional Theory (DFT), Ab Initio, and Hartree-Fock (HF) are extensively employed to investigate its electronic structure, conformational preferences, and reaction mechanisms. cas.czresearchgate.netresearchgate.net

DFT, particularly with functionals like B3LYP, has been shown to provide results in good agreement with experimental data for related systems. nih.gov For instance, in studies of thiouracil derivatives, the B3LYP method with a 6-311++G(d,p) basis set accurately predicted bond lengths, indicating its suitability for studying similar heterocyclic compounds like MNAH. nih.gov The NDDO (Negligible Diatomic Differential Overlap) method, a semiempirical approach, has also been used to examine the conformational structure of MNAH. cas.czdocumentsdelivered.com

These computational methods are crucial for modeling complex chemical processes. researchgate.net They allow for the calculation of various molecular properties and reactivity descriptors, providing insights that are often difficult to obtain through experimental means alone. nih.gov For example, quantum chemical calculations have been used to evaluate the radical scavenging activity of MNAH in different physiological environments. rsc.orgnih.gov

Table 1: Comparison of Computational Methods Used in Studying MNAH and Related Compounds

| Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization, bond length prediction | nih.gov |

| Negligible Diatomic Differential Overlap (NDDO) | Not specified | Conformational analysis | cas.czdocumentsdelivered.com |

| Hartree-Fock (HF) | 6-311++G(d,p) | Comparison with DFT for geometry prediction | nih.gov |

| MP2 | 6-311++G(d,p) | Comparison with DFT for geometry prediction | nih.gov |

Elucidation of Reaction Transition States and Energy Barriers in 1-Methyl-1,4-dihydronicotinamide Transformations

Computational studies have been instrumental in mapping the potential energy surfaces of reactions involving 1-Methyl-1,4-dihydronicotinamide (MNAH). nih.gov By calculating the energies of reactants, products, and transition states, researchers can determine the reaction barriers and elucidate the most likely reaction pathways. nih.govresearchgate.net

For example, in the reaction of MNAH with the hydroxyl radical (HO•), DFT calculations have shown that the reaction can proceed through several mechanisms, including formal hydrogen transfer (FHT), radical adduct formation (RAF), and sequential electron transfer proton transfer (SETPT). nih.gov The calculations revealed that the FHT from the C4 position of MNAH has a very low activation barrier, making it a highly favorable pathway. nih.gov In contrast, the reaction with the hydroperoxyl radical (HOO•) primarily proceeds via H-abstraction from the C4-H bond. rsc.orgnih.gov

These studies highlight the power of computational chemistry to dissect complex reaction mechanisms and predict the reactivity of MNAH with different radical species. rsc.orgnih.gov The ability to model transition states and energy barriers provides a detailed understanding of the factors that control the kinetics and thermodynamics of these important biological reactions. nih.gov

Table 2: Calculated Reaction Barriers for MNAH + HO• Reaction in the Gas Phase

| Reaction Site/Mechanism | Reaction Barrier (kcal/mol) |

| FHT at C4-H | 0.1 |

| RAF at C2 | 2.7 |

| RAF at C3 | 2.0 |

| RAF at C5 | 3.5 |

| RAF at C6 | 4.6 |

| FHT at C7-H | 8.3 |

| FHT at N9-H | 12.5 |

Data sourced from a study on the radical scavenging activity of MNAH. nih.gov

Analysis of Electronic Structure and Charge Distribution during Reactions involving 1-Methyl-1,4-dihydronicotinamide

The electronic structure and charge distribution of 1-Methyl-1,4-dihydronicotinamide (MNAH) are fundamental to its reactivity. cas.cz Computational methods allow for a detailed analysis of how these properties change during the course of a reaction. For instance, the formation of intermolecular charge-transfer complexes between MNAH and flavin analogs has been studied. nih.gov

These studies have shown that the stability of these complexes is more dependent on steric factors than on the electronic properties of the flavin. nih.gov However, the energy of the long-wave optical absorption, characteristic of charge-transfer complexes, does correlate with the oxidation-reduction potential of the flavin. nih.gov This suggests that while electronic factors may not dominate complex formation, they play a crucial role in the subsequent dehydrogenation reaction. nih.gov

The rate-limiting step in the flavin-dependent dehydrogenation of MNAH is the direct transfer of hydrogen within the charge-transfer complex, with the rate being governed by the difference in oxidation-reduction potential between the flavin and MNAH. nih.gov Analysis of the highest occupied molecular orbital (HOMO) of MNAH reveals it to be a pseudo-π-orbital with significant contributions from the ring atoms and the methylene (B1212753) hydrogen atoms, which is consistent with its role as a hydride donor. cas.cz

Prediction and Interpretation of Kinetic Isotope Effects in 1-Methyl-1,4-dihydronicotinamide-Mediated Reactions

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms, particularly for hydride transfer reactions involving NADH analogs like 1-Methyl-1,4-dihydronicotinamide (MNAH). acs.orgnih.gov Theoretical predictions of KIEs can provide strong support for proposed reaction pathways. researchgate.net The study of KIEs in reactions of NADH/NAD+ analogs has a long history, with researchers examining the relationship between KIEs and factors like the driving force of the reaction (ΔG°) and the donor-acceptor distance (DAD). acs.orgnih.gov

Contemporary H-tunneling theories predict that a larger KIE corresponds to a longer DAD. acs.org Experimental studies on hydride-tunneling reactions of NADH/NAD+ analogs in acetonitrile (B52724) have provided evidence supporting this relationship. acs.org In some cases, a reversal of the traditional KIE-ΔG° relationship is observed in favor of the KIE-DAD relationship. acs.org

Inverse solvent kinetic isotope effects (SKIEs), where the reaction rate increases in D₂O, can also be a diagnostic feature of certain enzyme mechanisms. mdpi.com This phenomenon is often attributed to an inverse solvent equilibrium isotope effect on a rapid equilibrium step preceding the rate-limiting step(s). mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of 1-Methyl-1,4-dihydronicotinamide in Solution

The conformation of 1-Methyl-1,4-dihydronicotinamide (MNAH) is crucial for its biological activity. cas.cz Computational methods, including the NDDO method and molecular dynamics (MD) simulations, are employed to study its conformational preferences in different environments. cas.cznih.govnih.gov

Conformational analysis using the NDDO method suggests a strong predominance of a specific conformer (IIa) for MNAH, in contrast to nicotinamide. cas.cz This preferred conformation is thought to be important for the enzymatic reduction process. cas.cz The influence of solvent on the molecular structure can be estimated using continuum models, which have shown that the preferred conformation of MNAH should dominate even in apolar solvents. cas.cz

Molecular dynamics simulations can provide further insights into the dynamic behavior of MNAH in solution. nih.govnih.gov These simulations can model the interactions between MNAH and solvent molecules, as well as its binding to biological macromolecules. For example, MD simulations have been used to study the interactions of dihydropyridine (B1217469) derivatives with P-glycoprotein, revealing the key residues involved in binding. nih.gov

Future Research Directions and Translational Perspectives for 1 Methyl 1,4 Dihydronicotinamide

Exploration of Novel Redox Reactions and Catalytic Applications in Organic Synthesis

The foundational role of MNAH as a hydride donor, mirroring NADH, positions it as a prime candidate for expanded use in synthetic organic chemistry. Future research is poised to move beyond its use in model reactions to broader catalytic applications. MNAH and its derivatives are effective reducing agents in organocatalytic transfer hydrogenations, offering a metal-free, green alternative to conventional reduction methods. rsc.org This bio-inspired approach, using dihydropyridines analogous to NADH, is crucial for developing sustainable synthetic routes to pharmaceuticals and natural products. rsc.org

A key area of future exploration involves its potent radical-scavenging activity. Detailed studies have shown that MNAH effectively neutralizes highly reactive oxygen species (ROS) such as the hydroxyl (HO˙) and hydroperoxyl (HOO˙) radicals. rsc.org The reaction with the highly reactive HO˙ radical is diffusion-limited, while its scavenging of the HOO˙ radical is also highly efficient. rsc.org The mechanisms of these reactions are complex, involving pathways such as Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET), depending on the radical and the solvent environment. rsc.org

Further research will likely focus on harnessing this reactivity for targeted applications. For example, MNAH could be employed as a stoichiometric reductant or as part of a catalytic cycle in reactions sensitive to oxidative side reactions. Its interaction with flavin analogs to form charge-transfer complexes suggests potential in developing novel dehydrogenation catalysts. The ability to participate in redox catalysis through photoinduced electron transfer further broadens its potential applications in synthetic chemistry.

Further Refinement of Computational Models for Predictive Reactivity Studies

Computational chemistry has proven to be a powerful tool for understanding the reactivity of MNAH, and its role is set to expand. Quantum chemical calculations have been successfully used to model the kinetics and mechanisms of its radical scavenging activities. rsc.org These models have accurately predicted the different reaction pathways (FHT, RAF, SET) MNAH undergoes when reacting with HO˙ versus HOO˙ radicals. rsc.org

A significant future direction is the refinement of these computational models to achieve even greater predictive accuracy for a wider range of reactions. This includes improving the modeling of solvent effects and predicting how structural modifications to the MNAH molecule will alter its redox potential and reactivity. For instance, theoretical calculations of the MNAH reaction with HOO˙ radicals in water yielded a rate constant that is in good agreement with experimental data for the natural cofactor, NADH, validating the accuracy of the computational approach. rsc.org

By enhancing these predictive models, researchers can rapidly screen new MNAH derivatives for specific catalytic properties or antioxidant capabilities in silico, significantly accelerating the discovery and design process. This predictive power will be invaluable for tailoring MNAH-based catalysts for specific organic synthesis challenges or for designing more potent antioxidants.

Potential as a Research Tool in Oxidative Stress Mitigation and Enzyme Regulation Studies

MNAH is emerging as a valuable tool for fundamental research in biology and medicine, particularly in the study of oxidative stress and enzyme function. Its demonstrated ability to act as a potent radical scavenger makes it an excellent model compound for investigating the mechanisms of oxidative damage and the efficacy of antioxidant interventions. rsc.orgnih.gov Studies have shown that MNAH's scavenging activity against the hydroperoxyl radical is superior to that of reference antioxidants like Trolox in aqueous environments and ascorbic acid in lipid environments, highlighting its potential as a benchmark antioxidant. rsc.orgnih.gov The broader class of 1,4-dihydropyridines is recognized for its potential in targeting oxidative stress-related disorders. nih.gov

Beyond its antioxidant properties, MNAH has been identified as a specific modulator of enzyme activity. Notably, it inhibits the β-elimination activity of human serine racemase (hSR), an important enzyme in the central nervous system. caymanchem.com This inhibition occurs through binding to an allosteric, hydrophobic site on the enzyme. caymanchem.com This finding positions MNAH as a valuable chemical probe for studying the allosteric regulation of enzymes. Future research can utilize MNAH to explore the regulatory sites of other enzymes, helping to uncover new mechanisms of biological control and identify potential targets for therapeutic development.

Data Tables

| Radical Species | Medium | Overall Rate Constant (koverall) M⁻¹ s⁻¹ |

| HO˙ | Gas Phase | 2.22 x 10¹³ |

| HOO˙ | Lipid | 2.00 x 10⁴ |

| HOO˙ | Aqueous | 2.44 x 10⁶ |

| Data sourced from RSC Publishing. rsc.org |

Table 2: Enzyme Inhibition by 1-Methyl-1,4-dihydronicotinamide (MNAH) This table details the specific enzyme inhibitory activity of MNAH.

| Target Enzyme | Activity Inhibited | IC₅₀ Value |

| Human Serine Racemase (hSR) | β-elimination | 177 µM |

| Data sourced from Cayman Chemical. caymanchem.com |

Table 3: Mentioned Compounds

| Compound Name | Abbreviation / Common Name |

|---|---|

| 1-Methyl-1,4-dihydronicotinamide | MNAH |

| Nicotinamide (B372718) adenine (B156593) dinucleotide, reduced | NADH |

| Trolox | |

| Ascorbic acid | Vitamin C |

Q & A

Q. How can the electronic transitions of MNAH be experimentally characterized for fluorescence-based studies?

- Methodology : Use time-dependent density functional theory (TD-DFT) calculations to predict excited-state properties, focusing on S1 (π-π*) transitions. Validate with UV-Vis spectroscopy by comparing calculated wavelengths (e.g., 331 nm for planar MNAH; 340 nm for distorted conformers) against experimental absorption maxima. The oscillator strength (f = 0.113 for planar MNAH) indicates fluorescence potential .

- Data Interpretation : Lower f-values (e.g., 0.07 for distorted MNAH) suggest conformational changes reduce fluorescence intensity, guiding experimental design for probing structural flexibility.

Q. What synthetic routes are reliable for producing MNAH derivatives with high purity?

- Protocol : Adapt the Westheimer method: Reduce nicotinamide derivatives (e.g., N-benzyl-3-carbamylpyridinium chloride) using sodium dithionite (Na₂S₂O₄) in aqueous Na₂CO₃. Monitor reaction progress via UV absorbance at 350 nm (characteristic of dihydropyridines). Recrystallize from ethanol-water mixtures for ≥95% purity .

- Key Considerations : Maintain inert conditions (N₂ atmosphere) to prevent oxidation. Reaction half-lives (~6 days) necessitate stability assessments for long-term storage.

Q. How can MNAH’s redox activity be tracked in physiological environments?

- Approach : Employ electron paramagnetic resonance (EPR) to detect radical intermediates during reactions with free radicals (e.g., HOO˙). Use gas chromatography (GC) or HPLC to quantify byproducts like carbon disulfide (CS₂) in oxidation studies .

Advanced Research Questions

Q. What computational models best predict MNAH’s radical scavenging kinetics against HOO˙ vs. HO˙?

- Framework : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to compare H-atom transfer (HAT) and single-electron transfer (SET) mechanisms. For HOO˙, prioritize C4–H bond abstraction (k = 3.84 × 10⁵ M⁻¹s⁻¹ in water), while HO˙ exhibits multi-path reactivity (SET in polar media, radical adduct formation in lipids) .

- Validation : Compare calculated rate constants with experimental NADH data (k = 1.8 × 10⁵ M⁻¹s⁻¹ for HOO˙). Note that MNAH outperforms ascorbic acid in nonpolar systems (e.g., lipid membranes) .

Q. How do solvent effects influence MNAH’s antioxidant efficacy in cellular models?

- Experimental Design :

- Lipid Media : Use liposomes to simulate membrane environments; measure k = 2.00 × 10⁴ M⁻¹s⁻¹ for HOO˙ scavenging.

- Aqueous Media : Conduct stopped-flow kinetics in buffered solutions (pH 5.6–7.4) to replicate cytoplasmic conditions (k = 2.44 × 10⁶ M⁻¹s⁻¹) .

- Analytical Tools : Pair kinetic assays with molecular dynamics (MD) simulations to correlate solvent polarity with radical accessibility to the C4–H site.

Q. What strategies optimize MNAH’s stability in 3D cell culture models for neuroprotection studies?

- Protocol : Incorporate MNAH into 3D hydrogels (e.g., Matrigel or synthetic scaffolds) at 10–100 µM. Assess dopamine preservation in Parkinson’s models (e.g., marmoset striatum) via HPLC, comparing modafinil co-treatment (41% dopamine retention vs. 5% in controls) .

- Challenges : Address MNAH’s photolability by using amber vials and minimizing UV exposure during imaging.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.